Benzo[D]isoxazol-5-ylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2-benzoxazol-5-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)6-1-2-7-5(3-6)4-9-12-7/h1-4,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWOAVSHWZQABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)ON=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzo D Isoxazol 5 Ylboronic Acid and Its Congeners
Direct Synthetic Routes to Benzo[d]isoxazol-5-ylboronic Acid
Direct synthesis of this compound typically involves the introduction of a boronic acid or a boronate ester group onto a pre-formed 5-substituted benzo[d]isoxazole nucleus. A common and effective strategy is the palladium-catalyzed Miyaura borylation reaction. This method utilizes a 5-halo-benzo[d]isoxazole (e.g., 5-bromo- or 5-iodo-benzo[d]isoxazole) as the starting material, which is reacted with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacol (B44631) borane (B79455) (HBpin). nih.gov
The reaction is catalyzed by a palladium complex, often formed in situ from a palladium precursor like PdCl₂(dppf) or Pd(dba)₂, and a phosphine (B1218219) ligand such as SPhos. nih.gov A base, typically potassium acetate (B1210297) (KOAc) or an amine base like triethylamine (B128534) (NEt₃), is required to facilitate the catalytic cycle. nih.gov This approach is widely applicable to a range of aryl and heteroaryl halides and is tolerant of many functional groups. nih.gov
Another pathway involves the use of organolithium or Grignard reagents. Treatment of 5-bromo-benzo[d]isoxazole with an organolithium reagent like n-butyllithium at low temperatures, or with magnesium to form the Grignard reagent, would generate a nucleophilic species at the 5-position. sci-hub.se This intermediate can then be trapped with a trialkyl borate (B1201080), such as triisopropyl borate (B(OiPr)₃), followed by acidic hydrolysis to yield the desired boronic acid. sci-hub.se While effective, this method's applicability can be limited by the functional group tolerance due to the high reactivity of the organometallic intermediates. sci-hub.se
Precursor Synthesis and Derivatization Strategies for Benzo[d]isoxazole Cores
The synthesis of the benzo[d]isoxazole scaffold is a critical prerequisite for obtaining the target boronic acid. Various cyclization and functionalization strategies have been developed to construct this heterocyclic system.
Modern synthetic methods provide efficient access to the benzo[d]isoxazole core through intramolecular cyclization or intermolecular annulation reactions.
One prominent method is the palladium-catalyzed [4+1] annulation , which involves the reaction of N-phenoxyacetamides with aldehydes. researchgate.netrsc.org This process activates the C-H bond ortho to the phenoxy group, leading to the formation of the C-C and C=N bonds necessary to construct the isoxazole (B147169) ring fused to the benzene (B151609) ring. researchgate.net This technique has been successfully applied to synthesize intermediates for active pharmaceutical ingredients. researchgate.netrsc.org
Another powerful strategy is the N-deprotonation–O-SₙAr cyclization . nih.gov This pathway begins with anilides derived from 2-fluorobenzaldehydes that have been activated by electron-withdrawing groups at the C5 position. nih.gov Deprotonation of the anilide nitrogen with a base like potassium carbonate (K₂CO₃) in an anhydrous solvent such as DMF creates a delocalized anion. This anion then undergoes intramolecular nucleophilic aromatic substitution (SₙAr), where the amide oxygen displaces the fluorine atom to form the benzo[d]oxazole ring in high yields. nih.gov The reaction temperature is dependent on the potency of the activating group at the C5 position. nih.gov
A variety of other cyclization methods exist, including the 1,3-dipolar cycloaddition of in-situ generated nitrile oxides with alkynes or alkenes, which is a fundamental approach to forming the isoxazole ring. nih.govrsc.orgorganic-chemistry.org
Once the benzo[d]isoxazole nucleus is formed, it can be functionalized to introduce the boronic acid group at the desired position. C-H activation and borylation is a state-of-the-art method for this purpose. Iridium-catalyzed C-H borylation reactions are particularly effective for heteroaromatic compounds. wikipedia.org Using a catalyst like [Ir(COD)(OMe)]₂ with a bipyridine ligand and a boron source such as B₂pin₂, a C-H bond on the aromatic ring can be directly converted to a C-B bond. wikipedia.org
For heteroarenes, the site-selectivity of this reaction is often governed by electronic effects, with the most acidic C-H bond being the most reactive. wikipedia.org In other cases, steric effects dominate, leading to borylation at the least hindered position. wikipedia.org To achieve specific regioselectivity, such as at the 5-position of the benzo[d]isoxazole ring, a directing group strategy may be necessary, as discussed in the following section.
Advanced Boronic Acid Synthesis Techniques Applicable to Heteroaromatic Systems
The synthesis of heteroaromatic boronic acids like this compound can be achieved with high regioselectivity using advanced techniques that control the position of borylation.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. acs.orgresearchgate.net This technique employs a directing group (DG) on the aromatic ring, which coordinates to a metal complex and directs C-H activation to the adjacent ortho position.
Numerous directing groups have been developed, including amides, ethers, and phosphonates. nih.govnih.gov For instance, a phosphonate (B1237965) group can direct an iridium catalyst to borylate the ortho C-H bond. nih.gov By placing a suitable directing group at the 4- or 6-position of the benzo[d]isoxazole scaffold, it would be possible to selectively introduce a boron moiety at the C5 position. The process typically involves treating the substrate with a metalating agent (like an organolithium reagent) or a transition-metal catalyst, followed by quenching with a boron electrophile like triisopropyl borate or B₂pin₂. organic-chemistry.orgacs.org An advantage of some directing groups is that they can be easily attached and subsequently removed after the desired functionalization is complete. acs.org
| Directing Group (DG) | Catalyst System | Boron Source | Key Features |
| Pyrazole-aniline | RuH₂(CO)(PPh₃)₃ | Triethylsilane (for silylation) | DG is easily attached and removed. acs.org |
| Hydrosilyl | [Ir(COD)(OMe)]₂ / dtbpy | B₂pin₂ | Directs borylation to the ortho position of the silane. wikipedia.org |
| Phosphonate | Iridium Catalyst | B₂pin₂ | Provides access to ortho-borylated aryl phosphonates. nih.gov |
N-Methyliminodiacetic acid (MIDA) boronate esters are exceptionally stable derivatives of boronic acids. sigmaaldrich.comrsc.org They are formed by the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA). nih.gov This transformation converts the trigonal planar, sp²-hybridized boron of the boronic acid into a tetrahedral, sp³-hybridized center in the MIDA boronate. sigmaaldrich.com
Key Properties of MIDA Boronates:
Stability: They are typically bench-top stable solids that are compatible with silica (B1680970) gel chromatography. sigmaaldrich.comnih.gov
Inertness: They are unreactive under standard anhydrous cross-coupling conditions, such as the Suzuki-Miyaura reaction. sigmaaldrich.com
Deprotection: The boronic acid can be readily regenerated by mild aqueous basic hydrolysis (e.g., using NaHCO₃ or NaOH). sigmaaldrich.com
This unique combination of stability and controlled deprotection makes MIDA boronates invaluable tools in modern organic synthesis, particularly for iterative cross-coupling . nih.govnih.gov A complex molecule can be built step-by-step, with one MIDA boronate acting as a stable spectator in a cross-coupling reaction, only to be deprotected in a subsequent step to participate in the next coupling.
This compound can be converted into its corresponding MIDA boronate ester using standard procedures, such as heating the boronic acid with MIDA in a solvent like DMSO or using a Dean-Stark apparatus. nih.govamazonaws.com The applicability of this method to related heterocyclic systems is well-documented, as shown by the successful synthesis of MIDA esters from various heteroaryl boronic acids. amazonaws.comresearchgate.net
| Heteroaryl Boronic Acid Precursor | MIDA Ester Synthesis Conditions | Yield | Reference |
| Benzo[d]thiazol-6-ylboronic acid | MIDA, Solvent, 70 °C, 24h | 59% | amazonaws.com |
| (5-Cyanopyridin-3-yl)boronic acid | MIDA, Solvent, 70 °C, 24h | 51% | amazonaws.com |
| (3,5-dimethylisoxazol-4-yl)boronic acid | MIDA, Solvent, 70 °C, 24h | 75% | amazonaws.com |
| 5-Acetyl-2-thienylboronic acid | MIDA, Solvent, 70 °C, 24h | - | amazonaws.com |
Catalytic Systems in the Synthesis of this compound Analogs
The generation of this compound analogs predominantly relies on two major catalytic approaches: the palladium-catalyzed cross-coupling of a halogenated benzo[d]isoxazole precursor with a boron source (Miyaura borylation) and the direct iridium-catalyzed C-H borylation of the benzo[d]isoxazole ring.
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation reaction is a robust and widely employed method for the synthesis of aryl and heteroaryl boronate esters. nih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl or heteroaryl halide (or triflate) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂). For the synthesis of this compound analogs, a 5-halo-benzo[d]isoxazole serves as the key starting material.
The general catalytic cycle for the Miyaura borylation begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation with the diboron reagent, where a boryl group is transferred to the palladium center, and subsequently, reductive elimination yields the desired arylboronate ester and regenerates the palladium(0) catalyst. The efficiency and substrate scope of this reaction are highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent.
Table 1: Representative Palladium-Catalyzed Miyaura Borylation Systems for Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Borylation Reagent | Typical Substrates | Ref. |
| PdCl₂(dppf) | dppf | KOAc | DMSO | B₂pin₂ | Aryl halides (Br, I) | nih.gov |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | HBpin | Aryl chlorides, bromides, iodides | |
| Pd(dba)₂ | XPhos | K₃PO₄ | Toluene | B₂pin₂ | Aryl chlorides | nih.gov |
| PdCl₂(CH₃CN)₂ | SPhos | NEt₃ | 1,4-Dioxane/NEt₃ | HBpin | Aryl and heteroaryl chlorides |
This table presents generalized conditions for the Miyaura borylation of aryl halides, which are applicable to the synthesis of this compound analogs from corresponding halo-benzo[d]isoxazoles. Specific conditions may vary based on the exact substrate.
Research has demonstrated the utility of various phosphine ligands, such as SPhos and XPhos, in combination with palladium precursors like Pd(OAc)₂ and Pd(dba)₂, to effectively catalyze the borylation of a wide range of aryl and heteroaryl halides, including electron-rich, electron-poor, and sterically hindered substrates. nih.gov The choice of base, often a carbonate or phosphate (B84403), is also crucial for the reaction's success.
Iridium-Catalyzed C-H Borylation
An alternative and more atom-economical approach to synthesizing this compound analogs is through the direct C-H borylation of the benzo[d]isoxazole ring system. This method avoids the pre-functionalization step of introducing a halogen atom. Iridium-based catalysts have emerged as particularly effective for this transformation.
The regioselectivity of iridium-catalyzed C-H borylation is a key consideration. In many heterocyclic systems, borylation tends to occur at positions distal to nitrogen atoms. nih.gov Computational and mechanistic studies suggest that the steric and electronic environment around the C-H bonds, as well as potential interactions between the catalyst and heteroatoms, play a significant role in determining the site of borylation. nih.govub.edu For a 3-substituted benzo[d]isoxazole, the electronic and steric properties of the substituent at the 3-position can influence the regioselectivity of the borylation on the benzo portion of the molecule.
Table 2: Iridium-Catalyzed C-H Borylation Systems for Heteroarenes
| Catalyst Precursor | Ligand | Borylation Reagent | Solvent | Typical Substrates | Regioselectivity | Ref. |
| [Ir(COD)Cl]₂ | dtbpy | B₂pin₂ | Cyclohexane | Heteroarenes | Distal to N atoms | nih.gov |
| [Ir(OMe)(COD)]₂ | tmp | B₂pin₂ | THF | Benzaldehyde derivatives | Ligand-dependent (ortho vs. meta) | scilit.com |
| Ir(acac)(coe)₂ | PPh₃ | B₂pin₂ | Heptane | Anilines | Ortho-selective |
This table outlines common iridium-catalyzed C-H borylation systems for heteroarenes. The regioselectivity for benzo[d]isoxazole would need to be determined experimentally but is expected to be influenced by the principles observed for other nitrogen-containing heterocycles.
The active catalyst is typically an iridium(III) species bearing boryl ligands. The mechanism is thought to involve the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the C-B bond and regenerate the active catalyst. The choice of ligand, such as bipyridines (e.g., dtbpy) or phosphines, can significantly impact the catalyst's activity and regioselectivity. ub.edu
Cross Coupling Reactions and Diversification of Benzo D Isoxazol 5 Ylboronic Acid
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Involving Benzo[d]isoxazol-5-ylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.orgyoutube.com It typically involves the reaction of an organoboron compound, such as this compound, with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. nih.gov
Optimization of Reaction Conditions and Ligand Design for Enhanced Reactivity
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of palladium source, ligand, base, and solvent. researchgate.net The optimization of these parameters is crucial for achieving high yields and accommodating a broad range of substrates.
Research has shown that the selection of the palladium catalyst and its associated ligands significantly impacts the reaction's success. For instance, in the coupling of 3-chloroindazole with 5-indole boronic acid, palladium precatalysts P1 (derived from XPhos) and P2 (derived from SPhos) provided superior results compared to using Pd2dba3 or Pd(OAc)2 with the same ligands. nih.gov Specifically, the SPhos precatalyst P2 led to an 80% yield of the coupled product, demonstrating a higher turnover rate and reduced protodeboronation. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope of Suzuki-Miyaura coupling to include less reactive aryl chlorides. libretexts.orgnih.gov
The choice of base and solvent system is also critical. Bases such as potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4) are commonly employed. nih.govnih.gov Solvents like dioxane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) have been used, with dioxane often providing the best yields. researchgate.net For example, in the synthesis of a model compound, dioxane as a solvent resulted in a 59% yield, which was significantly higher than the 30% yield obtained with MeCN. researchgate.net
Interactive Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Pd2dba3 | XPhos | K3PO4 | Dioxane/H2O | 56 | nih.gov |
| 2 | Pd2dba3 | SPhos | K3PO4 | Dioxane/H2O | 52 | nih.gov |
| 3 | P1 | XPhos | K3PO4 | Dioxane/H2O | 69 | nih.gov |
| 4 | P2 | SPhos | K3PO4 | Dioxane/H2O | 80 | nih.gov |
| 5 | PdCl2(PPh3)2 | - | - | MeCN | 30 | researchgate.net |
Examination of Substrate Scope and Tolerance with Diverse Coupling Partners
The Suzuki-Miyaura reaction is known for its broad substrate scope and tolerance of various functional groups, including esters, nitriles, nitro groups, and acyl groups. uwindsor.caresearchgate.net This versatility extends to the coupling of this compound with a wide range of partners.
Studies have demonstrated the successful coupling of various aryl and heteroaryl boronic acids with different halides. For instance, unprotected haloindoles, which can be challenging substrates due to the presence of a free N-H group, have been successfully coupled. nih.gov The reaction of 5-bromoindole (B119039) with electron-rich boronic acids like p-methoxyphenylboronic acid and p-tolylboronic acid, as well as the sterically hindered o-tolylboronic acid, proceeded with high yields (>92%). nih.gov Even electron-deficient partners such as o-nitrophenylboronic acid and the challenging quinoline-3-boronic acid have been successfully coupled, albeit with varying yields. nih.gov
The scope also includes five-membered heterocycles like isoxazoles. While historically studied to a lesser extent, the development of effective reaction conditions has enabled the coupling of isoxazoleboronic acid derivatives. For example, 3,5-dimethylisoxazol-4-yltrifluoroborate was successfully coupled with 4-chlorobenzonitrile, yielding the product in 71% yield. nih.gov
Interactive Table 2: Substrate Scope in Suzuki-Miyaura Coupling
| Entry | Halide Substrate | Boronic Acid/Ester | Product Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 5-Bromoindole | p-Methoxyphenylboronic acid | >92 | nih.gov |
| 2 | 5-Bromoindole | p-Tolylboronic acid | >92 | nih.gov |
| 3 | 5-Bromoindole | o-Tolylboronic acid | >92 | nih.gov |
| 4 | 5-Bromoindole | o-Nitrophenylboronic acid | 84 | nih.gov |
| 5 | 5-Bromoindole | Quinoline-3-boronic acid | 62 | nih.gov |
| 6 | 4-Chlorobenzonitrile | 3,5-Dimethylisoxazol-4-yltrifluoroborate | 71 | nih.gov |
Mechanistic Investigations of Palladium-Mediated Coupling Processes
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov
Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate. libretexts.org The reactivity of the halide follows the order I > Br > Cl, with chlorides being the least reactive. libretexts.org
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, forming a diarylpalladium(II) complex. libretexts.org
Reductive Elimination: The diarylpalladium(II) complex eliminates the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgnih.gov
Mechanistic studies have provided deeper insights into these fundamental steps. For example, the inhibitory effect of unprotected azoles in palladium-catalyzed reactions has been investigated. It was found that the acidity of the N-H group can influence the reaction rate, with more acidic substrates potentially leading to catalyst inhibition through the formation of stable palladium-azole complexes. nih.gov Kinetic studies and computational modeling are increasingly being used to understand the intricate details of the catalytic cycle, including the influence of ligands, substrates, and additives on the reaction mechanism. wildlife-biodiversity.com
Other Transition Metal-Catalyzed Cross-Coupling Strategies Employing this compound
While palladium catalysts are dominant in Suzuki-Miyaura reactions, other transition metals have also been explored for cross-coupling reactions. Nickel, in particular, has emerged as a cost-effective and abundant alternative. rsc.org Nickel catalysts have shown remarkable efficiency in coupling a broad range of aryl electrophiles, including those that are challenging for palladium, such as phenols, aryl ethers, and esters. rsc.org The development of data-driven approaches has facilitated the design of novel ligands for nickel-catalyzed enantioselective Suzuki-Miyaura reactions for synthesizing biaryl atropisomers. chemrxiv.org
Other transition metals like rhodium and iridium have been employed in various C-H activation and annulation reactions to construct complex heterocyclic systems, including benzazepines and benzodiazepines. bohrium.com These methods often involve multicomponent reactions and offer alternative pathways to expand the chemical space around heterocyclic cores. bohrium.com
Sequential and Multi-Component Approaches for Expanding Chemical Space around this compound
Sequential and multi-component reactions (MCRs) offer efficient strategies for rapidly building molecular complexity from simple starting materials. These approaches are highly valuable for generating diverse libraries of compounds for drug discovery and materials science.
Sequential cross-coupling reactions allow for the stepwise introduction of different substituents onto a polyfunctionalized scaffold. For example, a molecule containing both an aryl bromide and a protected boronic acid can undergo iterative Suzuki-Miyaura couplings to assemble complex structures. nih.gov
Multi-component reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are particularly powerful. Rhodium-catalyzed three-component reactions of aryl hydrazines, ketones, and diazo ketoesters have been used to synthesize N-iminoindoles. nih.gov Similarly, palladium-catalyzed multicomponent coupling reactions have proven to be an efficient platform for the concomitant installation of an electrophile and a nucleophile onto an aryl halide. These advanced synthetic strategies, while not yet explicitly reported with this compound as a starting component in the provided results, represent a promising avenue for its future diversification.
Applications in Advanced Synthetic Chemistry and Materials Science
Benzo[d]isoxazol-5-ylboronic Acid as a Core Building Block for Complex Molecular Architectures
The benzo[d]isoxazole moiety is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds. nih.gov Boronic acids are versatile reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the connection of the benzo[d]isoxazole core to various other aromatic or aliphatic groups.
Theoretically, this compound can serve as a critical building block for creating complex molecules. Its boronic acid group at the 5-position provides a reactive handle for chemists to introduce the benzo[d]isoxazole scaffold into a larger molecular framework. This is particularly valuable in drug discovery, where the unique electronic and steric properties of the benzo[d]isoxazole ring can be exploited to achieve potent and selective interactions with biological targets. nih.gov
While specific examples detailing the use of this compound are scarce in the literature, the general utility of related isoxazole (B147169) boronic esters in Suzuki reactions to create complex azepine structures has been demonstrated, showcasing the potential of this chemical class in constructing intricate molecular designs.
Strategies for Diversifying the Benzo[d]isoxazole Scaffold for Targeted Synthesis
Diversification of a core scaffold is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's properties. The benzo[d]isoxazole scaffold can be functionalized at multiple positions. The presence of a boronic acid at the 5-position, as in this compound, is itself a diversification strategy, enabling a range of substitutions at this site through cross-coupling reactions.
Further diversification strategies could involve:
Modifications of the Benzene (B151609) Ring: The aromatic portion of the benzo[d]isoxazole scaffold can undergo electrophilic substitution reactions, introducing a variety of functional groups that can modulate the electronic properties and binding interactions of the final compound.
Functionalization of the Isoxazole Ring: The isoxazole ring can also be a site for chemical modification, although this is often more challenging.
Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, providing a powerful tool for generating libraries of diverse benzo[d]isoxazole derivatives.
While these are general strategies applicable to the benzo[d]isoxazole scaffold, specific protocols commencing from this compound are not well-documented.
Integration into Systems for Catalysis and Chemical Transformations
Boronic acids and their derivatives are known to participate in various catalytic processes. While most commonly used as coupling partners in transition metal-catalyzed reactions, they can also act as catalysts themselves. Boronic acid catalysis often involves the activation of hydroxyl groups, facilitating a range of organic transformations.
There is no specific evidence in the searched literature of this compound being used directly as a catalyst. However, related heterocyclic structures have been integrated into catalytic systems. For instance, benzo[d]oxazole-functionalized magnetic nanoparticles have been developed as a recyclable catalyst for the synthesis of 1,4-dihydropyridine derivatives. mdpi.com This suggests a potential, though unexplored, avenue for the application of benzo[d]isoxazole derivatives in catalysis. The nitrogen and oxygen atoms within the benzo[d]isoxazole ring could potentially coordinate with metal centers, making it a component of a larger ligand system for a catalyst.
Exploration in the Design of Functional Materials and Advanced Chemical Systems
The benzo[d]isoxazole scaffold is not only relevant to medicinal chemistry but also holds potential for the development of functional materials. nih.gov The rigid, aromatic structure of the benzo[d]isoxazole core can impart desirable properties such as thermal stability and specific photophysical characteristics (light absorption and emission).
By incorporating this compound into polymers or other macromolecular structures via its reactive boronic acid handle, it is conceivable to create materials with tailored electronic, optical, or sensing properties. The specific electronic nature of the benzo[d]isoxazole ring system could be harnessed in the design of organic semiconductors, fluorescent probes, or other advanced chemical systems. However, the existing literature does not provide concrete examples of this compound being utilized for these purposes.
Computational and Theoretical Investigations of Benzo D Isoxazol 5 Ylboronic Acid and Its Derivatives
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Stability Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties of molecules. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity descriptors, which are crucial for predicting the chemical behavior and stability of a compound.
For instance, a DFT study on a related compound, (3-Carbamoylphenyl) boronic acid, using the B3LYP model with a 6-311+G(2d,p) basis set, provides a template for the types of parameters that can be elucidated for Benzo[d]isoxazol-5-ylboronic acid. epstem.net Such calculations can determine key electronic parameters, including the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO energy gap, dipole moment, and various reactivity descriptors. epstem.net
The HOMO and LUMO energies are fundamental in predicting a molecule's reactivity. A higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The energy gap between these frontier orbitals is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the opposite. epstem.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, further quantify a molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity describes the power of an atom or group of atoms to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, and its reciprocal, softness, indicates a higher propensity for chemical reactions. epstem.net
The following interactive table showcases the kind of data that can be generated for this compound through DFT calculations, based on the findings for (3-Carbamoylphenyl) boronic acid. epstem.net
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | - | Indicates electron-donating ability. |
| LUMO Energy | - | Indicates electron-accepting ability. |
| Energy Gap (Eg) | 5.59 eV | Correlates with chemical stability and reactivity. epstem.net |
| Dipole Moment (μ) | 3.41 Debye | Measures the polarity of the molecule. epstem.net |
| Electronegativity (χ) | - | Describes the power to attract electrons. |
| Chemical Hardness (η) | - | Measures resistance to change in electron distribution. |
| Global Softness (S) | - | Indicates the propensity for chemical reactions. |
Molecular Modeling and Simulation Studies for Conformational Analysis and Intermolecular Interactions
Molecular modeling and simulation techniques are essential for exploring the three-dimensional structure of molecules and their dynamic behavior. Conformational analysis, a key component of these studies, investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is crucial as it can significantly influence its biological activity and physical properties.
Theoretical conformational analysis can be performed by mapping the potential energy surface of the molecule as a function of the rotation around flexible bonds. For boronic acids, the orientation of the boronic acid group relative to the aromatic ring is of particular interest. Studies on similar molecules, such as (m-Carbamoylphenyl) boronic acid, have utilized DFT to calculate the torsional barriers and identify the most stable conformers. epstem.net
In Silico Approaches for Mechanistic Elucidation of Chemical Reactions Involving this compound
In silico methods are increasingly used to elucidate the mechanisms of chemical reactions, providing a level of detail that is often difficult to obtain through experimental means alone. For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, computational chemistry can be employed to map the reaction pathway, identify transition states, and calculate activation energies.
DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism, including the roles of catalysts, ligands, and solvents. While specific in silico mechanistic studies for this compound are not prominent in the literature, the principles have been well-established for a wide range of organic reactions.
Computational Structure-Activity Relationship (SAR) Studies for Rational Design
Computational Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, aiming to establish a correlation between the chemical structure of a compound and its biological activity. By identifying the key structural features that contribute to a desired biological effect, SAR studies can guide the rational design of more potent and selective derivatives.
For this compound and its derivatives, SAR studies could be employed to optimize their activity against a specific biological target. This process typically involves the generation of a dataset of compounds with varying structural modifications and their corresponding biological activities. Computational methods can then be used to develop a predictive SAR model.
While a specific SAR study for this compound is not available, research on other heterocyclic systems, such as benzodiazepine (B76468) derivatives, demonstrates the utility of this approach. In such studies, a large number of compounds are analyzed to identify the physicochemical properties and structural motifs that are critical for their biological activity. nih.gov These insights can then be used to design new molecules with enhanced therapeutic potential. The knowledge gained from SAR studies on related compounds can inform the design of novel this compound derivatives with improved properties.
Spectroscopic and Advanced Structural Elucidation Methodologies for Benzo D Isoxazol 5 Ylboronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Benzo[d]isoxazol-5-ylboronic acid in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Proton (¹H) and Carbon (¹³C) NMR Analysis
Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for confirming the carbon skeleton and the placement of hydrogen atoms. In a typical ¹H NMR spectrum of an arylboronic acid, the aromatic protons appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The chemical shifts are influenced by the electronic effects of the boronic acid group and the fused isoxazole (B147169) ring. The protons on the benzo[d]isoxazole ring system will exhibit characteristic splitting patterns based on their coupling with neighboring protons.
In ¹³C NMR spectroscopy, the carbon atoms of the aromatic rings typically resonate in the range of δ 110–150 ppm. The carbon atom directly attached to the boron atom is often difficult to detect due to quadrupolar relaxation and scalar coupling to the boron nucleus. The chemical shifts of the carbons in the benzo[d]isoxazole moiety provide further confirmation of the ring system's structure. It's important to note that boronic acids have a tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to the appearance of additional signals in both ¹H and ¹³C NMR spectra, sometimes complicating interpretation. reddit.com Running NMR in specific solvents like d4-methanol can sometimes help in obtaining clearer spectra by favoring the monomeric boronic acid form. reddit.com
| ¹H NMR (Typical) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aromatic Protons | 7.0 - 8.5 | m | Ar-H |
| Boronic Acid Protons | Broad singlet | s | B(OH)₂ |
| ¹³C NMR (Typical) | Chemical Shift (δ) ppm | Assignment |
| Aromatic Carbons | 110 - 150 | Ar-C |
| Carbon-Boron | Variable/Not always observed | C-B |
Boron (¹¹B) NMR for Investigating Boron Coordination Environment
Boron-¹¹ (¹¹B) NMR spectroscopy is a powerful and direct method for probing the immediate environment of the boron atom. nsf.gov Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being more commonly used due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment. nih.gov The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom.
For a tricoordinate boronic acid like this compound, the ¹¹B NMR signal typically appears as a broad singlet in the range of δ 27–33 ppm (relative to BF₃·OEt₂). rsc.orgsdsu.edu This chemical shift is characteristic of an sp²-hybridized boron atom bonded to one carbon and two oxygen atoms. The formation of boroxines, the cyclic trimers, results in a slightly different chemical shift, usually around δ 33 ppm. sdsu.edu In the presence of a Lewis base, such as an amine or in a basic solution, the boronic acid can form a tetracoordinate boronate species, which is sp³-hybridized. This change in coordination is readily observed in the ¹¹B NMR spectrum as a significant upfield shift to approximately δ 3–10 ppm, reflecting the increased shielding of the boron nucleus in the tetrahedral environment. nsf.gov
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (δ) ppm |
| Boronic Acid (R-B(OH)₂) | sp² | 27 - 33 |
| Boroxine ((RBO)₃) | sp² | ~33 |
| Tetracoordinate Boronate | sp³ | 3 - 10 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination (e.g., LC-MS, HRMS)
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.
In LC-MS, the compound is first separated from any impurities by liquid chromatography and then introduced into the mass spectrometer. This is especially useful for analyzing reaction mixtures or purity assessments. lcms.cznih.gov
High-Resolution Mass Spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of the molecular ion, confirming that the synthesized compound has the correct atomic composition. For this compound (C₇H₆BNO₃), the expected exact mass can be calculated and compared with the experimental value.
The fragmentation pattern observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides valuable structural information. Common fragmentation pathways for arylboronic acids include the loss of water (H₂O) and boric acid (H₃BO₃). The fragmentation of the benzo[d]isoxazole ring would also produce characteristic fragment ions, further corroborating the proposed structure.
| Technique | Information Obtained | Application |
| LC-MS | Molecular Weight, Purity | Routine analysis, reaction monitoring |
| HRMS | Exact Mass, Elemental Formula | Structural confirmation |
| MS/MS | Fragmentation Pattern | Structural elucidation |
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification and Bond Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.
A very broad and prominent absorption band is typically observed in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the boronic acid group, often involved in hydrogen bonding. The B-O stretching vibration usually appears as a strong band between 1300 and 1400 cm⁻¹. The C=N stretching vibration of the isoxazole ring is expected to be found in the 1620-1680 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450–1600 cm⁻¹ range. libretexts.orglibretexts.org The presence and positions of these bands provide strong evidence for the key functional groups within the molecule.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Boronic Acid (-B(OH)₂) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | Benzo ring | >3000 | Medium to Weak |
| C=N Stretch | Isoxazole ring | 1620 - 1680 | Medium |
| Aromatic C=C Stretch | Benzo ring | 1450 - 1600 | Medium to Strong |
| B-O Stretch | Boronic Acid | 1300 - 1400 | Strong |
X-ray Crystallography for Solid-State Structure and Supramolecular Assembly Analysis
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the benzo[d]isoxazole ring system and the geometry around the boron atom.
Furthermore, X-ray crystallography provides invaluable insights into the supramolecular assembly of the molecules in the crystal lattice. Arylboronic acids are well-known to form extensive hydrogen-bonding networks. wikipedia.org In the solid state, the hydroxyl groups of the boronic acid moiety typically act as hydrogen bond donors and acceptors, leading to the formation of dimers or extended polymeric structures. These intermolecular interactions play a crucial role in determining the crystal packing and the physical properties of the compound. The analysis of these interactions can reveal how the molecules self-assemble, which is critical for applications in crystal engineering and materials science.
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths and Angles | Geometric details of the molecule |
| Torsional Angles | Conformational information |
| Hydrogen Bonding | Intermolecular interactions and supramolecular assembly |
Future Perspectives and Emerging Research Directions
Innovations in Green Chemistry and Sustainable Synthetic Routes for Benzo[d]isoxazol-5-ylboronic Acid
The chemical industry's growing emphasis on sustainability is driving the development of greener synthetic pathways for important molecules like this compound. Current research is geared towards minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. Key areas of innovation include the use of catalytic systems that can operate under milder conditions and in more environmentally benign solvents. The exploration of flow chemistry processes presents a promising avenue for the continuous and scalable production of this boronic acid, offering enhanced control over reaction parameters and potentially higher yields with a reduced environmental footprint.
Exploration of Unconventional Reactivities and Transformations of this compound
Beyond its traditional role in cross-coupling reactions, researchers are beginning to uncover the unconventional reactivities of this compound. This includes investigating its potential in photoredox catalysis, where visible light can be used to initiate novel chemical transformations. The unique electronic properties of the benzo[d]isoxazole moiety may allow for unprecedented reaction pathways, leading to the synthesis of novel molecular architectures that are otherwise difficult to access.
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design in Organoboron Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organoboron chemistry. These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of novel transformations involving this compound. By identifying optimal reaction conditions and predicting potential side products, AI and ML algorithms can significantly accelerate the discovery and optimization of new synthetic methods. This data-driven approach will enable chemists to design more efficient and selective reactions, saving time and resources.
Interdisciplinary Research Integrating this compound with Nanoscience and Advanced Materials
The unique properties of this compound make it an attractive candidate for integration into the fields of nanoscience and advanced materials. Its ability to form covalent bonds with diols can be exploited for the development of novel sensors and drug delivery systems. For instance, boronic acid-functionalized nanoparticles could be designed to target specific biological molecules or to release therapeutic agents in response to changes in pH or glucose concentration. Furthermore, the incorporation of this compound into polymers could lead to the creation of materials with tailored electronic or optical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzo[D]isoxazol-5-ylboronic acid, and how do reaction conditions influence yield?
- Methodology : A common approach involves Suzuki-Miyaura cross-coupling, where the boronic acid moiety is introduced via palladium-catalyzed coupling of a halogenated benzisoxazole precursor with a boronic acid ester. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., THF or DMF), and base (e.g., Na₂CO₃). Reaction temperatures between 80–100°C optimize coupling efficiency .
- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by NMR (¹H/¹³C) and LC-MS to confirm purity and structural integrity .
Q. How can researchers ensure stability during storage and handling of this compound?
- Stability Protocols : Store under inert gas (argon/nitrogen) at –20°C to prevent boronic acid dehydration. Use anhydrous solvents in reactions to avoid protodeboronation. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Analytical Framework :
- NMR : ¹¹B NMR (~30 ppm) confirms boronic acid presence; ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm for benzisoxazole).
- MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., m/z 193.05 for C₇H₅BNO₃) .
Advanced Research Questions
Q. How do steric and electronic effects in this compound influence its reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing isoxazole ring enhances boronic acid electrophilicity, accelerating transmetalation in Suzuki reactions. Steric hindrance from substituents on the benzisoxazole may reduce coupling efficiency. DFT calculations (e.g., Gaussian 09) model charge distribution and transition states to predict reactivity .
- Case Study : Compare coupling yields with meta-substituted vs. para-substituted aryl halides to isolate steric/electronic contributions .
Q. How can contradictory data on biological activity of benzisoxazole derivatives be resolved?
- Data Reconciliation :
- Assay Variability : Test compounds under standardized conditions (e.g., MIC assays for antimicrobial activity with fixed inoculum size and incubation time).
- Structural Confounders : Differentiate activity between this compound and its ester derivatives (e.g., pinacol ester), which may exhibit altered bioavailability .
Q. What strategies optimize regioselectivity in functionalizing the benzisoxazole core?
- Synthetic Design :
- Directed ortho-Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, followed by electrophilic quenching.
- Protecting Groups : Temporarily block reactive sites (e.g., boronic acid with pinacol ester) to direct functionalization to the isoxazole ring .
Q. How does the boronic acid group impact the compound’s pharmacokinetic properties in preclinical studies?
- In Vivo/In Vitro Models :
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
